molecular formula C23H26N2O4 B2485218 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid CAS No. 2138184-07-1

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid

Cat. No.: B2485218
CAS No.: 2138184-07-1
M. Wt: 394.471
InChI Key: CGFANJPLQNSAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid (abbreviated here as Fmoc-piperidin-methylamino-acetic acid) is a synthetic compound featuring:

  • A piperidine ring substituted at the 1-position with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group.
  • A methylamino (-NH-CH3) linker at the 4-position of the piperidine ring, connected to an acetic acid moiety.

The Fmoc group is widely used in peptide synthesis for temporary protection of amines due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The methylamino linker introduces a secondary amine, enabling further functionalization or conjugation, while the acetic acid group provides a carboxylic acid handle for coupling reactions.

Molecular Formula: C24H26N2O4
Molecular Weight: 406.48 g/mol

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-24(14-22(26)27)16-10-12-25(13-11-16)23(28)29-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFANJPLQNSAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138184-07-1
Record name 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)(methyl)amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid typically involves the following steps:

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively cleaved under basic conditions to expose the amine functionality for subsequent reactions.

Reaction Conditions Reagents Outcome
20% piperidine in DMF (v/v)Piperidine, DMFRapid deprotection (<5 min) at RT; yields free piperidin-4-ylmethylamine
2% DBU in DCM1,8-Diazabicycloundec-7-eneEfficient cleavage in 10 min; avoids side reactions with acid-sensitive groups

Key Findings :

  • Deprotection kinetics depend on solvent polarity and base strength. Piperidine in DMF is standard due to high efficiency (>95% yield).

  • DBU in DCM is preferred for acid-labile substrates, reducing racemization risks .

Peptide Coupling Reactions

The deprotected amine participates in amide bond formation with carboxylic acids or activated esters.

Coupling Method Activator/Reagent Yield Purity (HPLC)
HATU-mediatedHATU, DIPEA, DMF85–92%≥98%
DCC/HOBtDCC, HOBt, THF78–84%95–97%

Data Sources :

  • HATU activation achieves superior coupling efficiency for sterically hindered amines due to its uronium-based mechanism .

  • DCC/HOBt is cost-effective but requires longer reaction times (12–24 hrs) and generates insoluble dicyclohexylurea.

Nucleophilic Substitution at the Piperidine Nitrogen

The methylamino group undergoes alkylation or acylation to introduce diverse functional groups.

Reaction Type Electrophile Conditions Product
AlkylationBenzyl bromideK₂CO₃, DMF, 60°C, 6 hrsN-Benzyl derivative
AcylationAcetic anhydridePyridine, RT, 2 hrsN-Acetylated analog

Observations :

  • Alkylation proceeds with moderate steric hindrance due to the piperidine ring’s conformation .

  • Acylation requires base (pyridine) to scavenge HCl, preventing protonation of the amine .

Oxidation of the Methylamino Group

Controlled oxidation converts the methylamino moiety to a nitro or hydroxylamine group.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)AcOH, RT, 24 hrsN-Oxide derivative65%
mCPBADCM, 0°C → RT, 12 hrsN-Hydroxylamine58%

Mechanistic Insight :

  • H₂O₂ in acetic acid generates a stable N-oxide without over-oxidation.

  • mCPBA offers selectivity but requires low temperatures to minimize side reactions .

Side Chain Functionalization

The acetic acid moiety undergoes esterification or condensation reactions.

Reaction Reagents Application
EsterificationSOCl₂, MeOHMethyl ester prodrug
CondensationEDC, NHS, H₂N-PEGPEGylation for solubility

Research Applications :

  • Methyl esters improve cell membrane permeability in drug delivery studies .

  • PEGylation enhances aqueous solubility for in vivo assays .

Comparative Reaction Efficiency Table

Reaction Optimal Conditions Efficiency (Yield) Key Challenges
Fmoc deprotection20% piperidine/DMF>95%Solvent compatibility
Peptide couplingHATU, DIPEA85–92%Cost of uronium reagents
N-AlkylationK₂CO₃, DMF, 60°C70–75%Steric hindrance
Oxidation (H₂O₂)AcOH, RT65%Over-oxidation control

Scientific Research Applications

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Fmoc-piperidin-methylamino-acetic acid with analogous compounds, focusing on structural differences, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Core Structure Key Substituents Applications/Notes
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid C24H26N2O4 406.48 Not available Piperidine Fmoc (N1), methylamino (C4), acetic acid Potential peptide intermediate; enables selective conjugation via amine and carboxylic acid groups.
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C21H22N2O4 366.41 180576-05-0 Piperazine Fmoc (N4), acetic acid (N1) Used in peptide synthesis; piperazine scaffold increases flexibility.
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid C22H23NO4 365.43 173690-47-6 Piperidine Fmoc (N1), acetic acid (C4) Direct acetic acid attachment; lacks methylamino linker.
4-Fmoc-1-piperazineacetic acid C21H22N2O4 366.41 180576-05-0 Piperazine Fmoc (N4), acetic acid (N1) Identical to above piperazine derivative; interchangeable in peptide coupling.

Key Differences and Implications

Core Heterocycle :

  • Piperidine vs. Piperazine : Piperidine (one nitrogen) is less polar than piperazine (two nitrogens), affecting solubility and hydrogen-bonding capacity. Piperazine derivatives may exhibit higher water solubility due to increased basicity .

Substituent Linkage: Methylamino Linker: The target compound’s methylamino group (-NH-CH3) introduces a secondary amine, enabling unique reactivity (e.g., amide bond formation) compared to direct acetic acid attachment in analogs like CAS 173690-47-6 .

Fmoc Protection :

  • All compounds share the Fmoc group, but its placement varies. For example, in piperazine derivatives, Fmoc occupies N4, while in piperidine analogs, it is at N1. This affects deprotection strategies and compatibility with synthetic workflows .

Synthesis Routes: Piperidine-based compounds (e.g., CAS 173690-47-6) are synthesized via Fmoc protection of piperidine followed by acetic acid coupling . The target compound likely requires additional steps to introduce the methylamino linker, such as reductive amination or alkylation .

Applications: Peptide Synthesis: Piperazine derivatives (e.g., CAS 180576-05-0) are common in solid-phase peptide synthesis (SPPS) due to their dual nitrogen atoms, which facilitate resin anchoring . Drug Discovery: The methylamino linker in the target compound may enhance its utility as a bifunctional building block for conjugating peptides or small molecules .

Biological Activity

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid is a complex organic compound notable for its structural features, which include a fluorene moiety, a piperidine ring, and an amino acid side chain. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities.

The molecular formula of this compound is C22H23NO4C_{22}H_{23}NO_{4} with a molecular weight of approximately 353.42 g/mol. The presence of the fluorene group contributes rigidity and aromaticity, while the piperidine ring is essential for the compound's stereochemical properties.

Biological Activity Overview

While specific biological activity data for this compound is limited, structural analogs have been explored for various pharmacological effects. The following table summarizes potential biological activities associated with compounds containing similar structural elements:

Compound Type Biological Activity Notes
Fluorene derivatives Antitumor, antimicrobialFluorene moiety often linked to bioactivity
Piperidine derivatives Analgesic, anti-inflammatory, antipsychoticDiverse pharmacological effects
Amino acids Essential for protein synthesisCritical in metabolic pathways

Synthesis and Reactivity

The synthesis of this compound typically involves protecting group strategies and multi-step reactions. The fluorene moiety can be introduced via methods such as:

  • Protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl).
  • Formation of the piperidine ring , followed by the introduction of the acetic acid moiety.

These synthetic routes are essential for maintaining the integrity of functional groups during reactions.

Case Studies and Research Findings

Research has indicated that compounds with similar structures exhibit significant biological activities. For instance:

  • Antitumor Activity : Studies on fluorene derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Piperidine derivatives have been evaluated for their effectiveness against bacterial strains, demonstrating potential as antimicrobial agents.
  • Pharmacological Profiling : The unique combination of structural features in this compound suggests it could serve as a scaffold for developing new therapeutic agents targeting multiple pathways.

Q & A

Q. Low coupling efficiency is observed during SPPS. What experimental adjustments are warranted?

  • Diagnostic Steps :

Activation Check : Ensure fresh coupling reagents (e.g., HATU) and adequate molar excess (3–5 eq).

Solvent Quality : Use anhydrous DMF; test for amine contamination via Kaiser test.

Steric Hindrance : Incorporate microwave-assisted synthesis (50°C, 5 min) to improve accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.